molecular formula C20H18FNO3 B2380046 3-(4-fluorobenzyl)-4-hydroxy-1-(3-methoxybenzyl)-2(1H)-pyridinone CAS No. 478247-86-8

3-(4-fluorobenzyl)-4-hydroxy-1-(3-methoxybenzyl)-2(1H)-pyridinone

Cat. No. B2380046
CAS RN: 478247-86-8
M. Wt: 339.366
InChI Key: QUMREWHWMKVJEA-UHFFFAOYSA-N
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Description

3-(4-fluorobenzyl)-4-hydroxy-1-(3-methoxybenzyl)-2(1H)-pyridinone, also known as FMHM, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. FMHM belongs to the class of pyridinone derivatives, which have been extensively studied for their pharmacological properties.

Scientific Research Applications

Synthesis and Structural Characterization

  • Synthesis and EXAFS Structural Characterization : The synthesis of new lipophilic 3-hydroxy-4-pyridinonate iron(III) complexes, including variants with 4'-fluorobenzyl substituents, was conducted. EXAFS spectroscopy helped determine the structures of these complexes, providing insights into their lipophilic properties and the stability of their molecular geometry despite varying lipophilicity (Schlindwein et al., 2006).

  • Crystal Structure Analysis : A study focused on the synthesis and crystal structure of a related compound, (Z)-1-(3-fluorobenzyl)-5-((3-fluorobenzylimino)(2-hydroxy-4-methoxyphenyl)methyl)pyridin-2(1H)-one. This research provides valuable insights into the crystallographic properties of compounds with 3-fluorobenzyl groups, which can be informative for understanding similar structures like 3-(4-fluorobenzyl)-4-hydroxy-1-(3-methoxybenzyl)-2(1H)-pyridinone (Lv Zhi, 2009).

Complex Formation and Reactivity

  • Lipophilic Coordination Compounds : Research on aluminum, gallium, and indium complexes of 1-aryl-3-hydroxy-2-methyl-4-pyridinones, which include aryl substituents like p-fluorobenzyl, highlights the potential for creating coordination compounds with similar structural motifs to this compound (Zhang et al., 1991).

  • Galactose Oxidase Models : The study of Cu(II)-phenoxyl radicals, using ligands with fluorobenzyl groups, can provide insights into the redox properties and potential catalytic applications of compounds structurally related to this compound. Such research aids in understanding the electron distribution and reactivity of these compounds (Philibert et al., 2003).

Protective Groups in Synthesis

  • Alcohol Protecting Groups : The introduction of benzyl ether-type protecting groups, such as the 4-(tert-butyldiphenylsiloxy)-3-fluorobenzyl group, showcases the utility of fluorobenzyl derivatives in protecting alcohols during synthetic processes. This research is relevant for understanding the versatility of compounds like this compound in synthetic chemistry (Crich et al., 2009).

Biological Activities

  • Hepatitis B (HBV) Inhibitor : Research on a compound structurally related to this compound, namely 8-fluoro-5-(4-fluorobenzyl)-3-(2-methoxybenzyl)-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one, demonstrated potential as a hepatitis B inhibitor. This suggests possible biological applications for this compound in antiviral research (Ivashchenko et al., 2019).

properties

IUPAC Name

3-[(4-fluorophenyl)methyl]-4-hydroxy-1-[(3-methoxyphenyl)methyl]pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FNO3/c1-25-17-4-2-3-15(11-17)13-22-10-9-19(23)18(20(22)24)12-14-5-7-16(21)8-6-14/h2-11,23H,12-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUMREWHWMKVJEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CN2C=CC(=C(C2=O)CC3=CC=C(C=C3)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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